({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-methylbenzoate
Description
Properties
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 3-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO3/c1-12-5-4-7-13(9-12)17(24)25-11-16(23)22-10-14-6-2-3-8-15(14)18(19,20)21/h2-9H,10-11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAQMUCLWQOLOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-methylbenzoate typically involves the reaction of 2-(trifluoromethyl)benzylamine with 3-methylbenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-methylbenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, particularly nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the replacement of the trifluoromethyl group with other functional groups .
Scientific Research Applications
Chemistry
In synthetic organic chemistry, ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-methylbenzoate serves as an essential building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—allows chemists to modify its structure for specific applications.
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Oxidation | Potassium permanganate | Acidic or neutral conditions | Carboxylic acids |
| Reduction | Lithium aluminum hydride | Anhydrous ether | Alcohols or amines |
| Nucleophilic Substitution | Sodium hydroxide | Aqueous or alcoholic solutions | Modified derivatives |
Biology
The compound has been investigated for its potential biological activities, particularly in relation to its interactions with biomolecules. Preliminary studies suggest that it may inhibit specific enzymes and receptors involved in metabolic pathways.
- Mechanism of Action : The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to interact with intracellular targets. This interaction can modulate enzymatic activity and influence various biological processes.
Medicine
In medicinal chemistry, ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-methylbenzoate has been explored for its therapeutic properties, including:
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in preclinical models.
- Anticancer Activity : It has been studied as a potential anticancer agent targeting specific cancer cell lines. For example, compounds derived from this structure have demonstrated inhibitory effects on PC3 (prostate cancer), K562 (chronic myeloid leukemia), and HeLa (cervical cancer) cells.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of derivatives synthesized from ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-methylbenzoate. The compounds were tested against several cancer cell lines using the MTT assay.
- Results :
- PC3 cells: IC50 = 3871.5 nM
- K562 cells: IC50 = 613.6 nM
- HeLa cells: IC50 = 134.7 nM
These results indicate significant antiproliferative activity against K562 cells compared to standard treatments, suggesting potential for further development as anticancer agents.
Case Study 2: Mechanistic Studies
Research into the mechanism of action revealed that compounds related to ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-methylbenzoate can induce apoptosis in cancer cells by modulating mitochondrial pathways. The presence of the trifluoromethyl group was found to enhance metabolic stability, contributing to the compound's efficacy.
Mechanism of Action
The mechanism of action of ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The pathways involved in its mechanism of action may include inhibition or activation of enzymatic activity, receptor binding, and subsequent signal transduction .
Comparison with Similar Compounds
Similar Compounds
- ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl benzoate
- ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-methylbenzoate
- ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2-methylbenzoate
Uniqueness
({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-methylbenzoate is unique due to the specific positioning of the trifluoromethyl group and the methyl group on the benzoate moiety. This unique structure imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications .
Biological Activity
The compound ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-methylbenzoate is a complex organic molecule characterized by its trifluoromethyl and carbamoyl functional groups, which are known to enhance biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H18F3N O3
- Molar Mass : 361.34 g/mol
- Key Functional Groups :
- Trifluoromethyl group (-CF₃): Enhances lipophilicity and biological activity.
- Carbamoyl group (-C(O)NH₂): Involved in various biochemical interactions.
The biological activity of this compound is attributed to its ability to interact with cellular targets. The trifluoromethyl group increases the lipophilicity of the molecule, facilitating its penetration through cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially modulating their activity.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds containing trifluoromethyl groups. For instance, similar compounds have shown significant antiproliferative effects against various cancer cell lines:
| Compound | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | Panc-1 | 0.051 |
| Compound B | BxPC-3 | 0.066 |
| Compound C | WI38 (normal) | 0.36 |
These findings suggest that the presence of the trifluoromethyl group may enhance anticancer activity while exhibiting lower toxicity to normal cells .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Research indicates that similar structures can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting a potential therapeutic role in conditions like arthritis and other inflammatory diseases .
Case Studies and Research Findings
-
Study on Antiproliferative Activity :
A study assessed the antiproliferative effects of a related compound on pancreatic cancer cell lines (Panc-1, AsPC-1, BxPC-3). The results indicated that the compound exhibited strong antiproliferative potency, with IC₅₀ values significantly lower for cancer cells compared to normal fibroblasts . -
Mechanistic Insights :
Another research effort focused on understanding how trifluoromethyl-containing compounds interact at a molecular level. It was found that these compounds could intercalate into DNA, disrupting replication processes in cancer cells . -
Comparative Analysis with Similar Compounds :
A comparative study was conducted to evaluate the biological activities of several trifluoromethyl-containing compounds. The study concluded that structural modifications significantly impact their efficacy against cancer cells .
Q & A
Q. How can environmental impact assessments guide waste disposal protocols for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
